molecular formula C22H21FN6 B2520037 2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole CAS No. 2380190-19-0

2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole

Cat. No.: B2520037
CAS No.: 2380190-19-0
M. Wt: 388.45
InChI Key: BJQOHGIYOHFQFL-UHFFFAOYSA-N
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Description

2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to a pyridazinyl-piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process often starts with the preparation of the benzodiazole core, followed by the introduction of the pyridazinyl-piperazine moiety through nucleophilic substitution reactions. Common reagents include halogenated precursors, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurodegenerative diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can modulate various biochemical pathways, leading to its observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone derivatives: These compounds share the pyridazine core and exhibit similar pharmacological activities.

    Benzodiazole derivatives: These compounds share the benzodiazole core and are known for their diverse biological activities.

Uniqueness

2-({4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1H-1,3-benzodiazole is unique due to the combination of the benzodiazole and pyridazinyl-piperazine moieties, which may confer distinct pharmacological properties not observed in other similar compounds.

Properties

IUPAC Name

2-[[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN6/c23-17-7-5-16(6-8-17)18-9-10-22(27-26-18)29-13-11-28(12-14-29)15-21-24-19-3-1-2-4-20(19)25-21/h1-10H,11-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQOHGIYOHFQFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C4=NN=C(C=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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